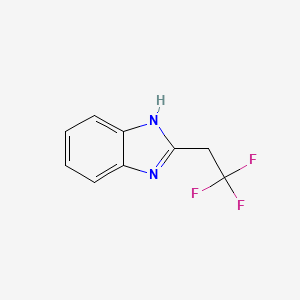

2-(2,2,2-Trifluoroethyl)-1H-benzimidazole

Overview

Description

2-(2,2,2-Trifluoroethyl)-1H-benzimidazole, also known as TFEB, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been found to exhibit a range of biological activities.

Scientific Research Applications

Anti-inflammatory Properties

Some derivatives of 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles exhibit anti-inflammatory activity. This activity appears to be mediated through a mechanism distinct from typical nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds inhibit the release of lysosomal enzymes from neutrophils, suggesting an effect on neutrophil function (Lazer, Matteo, & Possanza, 1987).

Anticancer Activity

Some 2-alkyl substituted benzimidazoles, synthesized under microwave irradiation, have been tested for their potential to inhibit the proliferation of cancer cells, specifically histiocytic lymphoma cell U937 (Mukhopadhyay, Ghosh, Sengupta, & De, 2011).

Antiparasitic and Antinematode Effects

2-(Trifluoromethyl)-1H-benzimidazole derivatives show significant in vitro and in vivo activities against various protozoan parasites and the nematode Trichinella spiralis. These compounds are effective against parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis (Hernández‐Luis et al., 2010).

Antimicrobial and Antitumor Agents

New benzimidazole derivatives have shown potential as clinical drugs for treating microbial infections and inhibiting tumors. These compounds exhibit antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli, and cytotoxicity against human liver cancer cell lines (Khalifa et al., 2018).

Corrosion Inhibition

Benzimidazole derivatives, including those with trifluoroethyl groups, have been studied for their role in inhibiting the corrosion of metals like iron. These studies include experimental and theoretical approaches to understand the inhibitive action of these compounds (Khaled, 2010).

Antiviral Properties

Certain benzimidazole derivatives, specifically those targeting the nonstructural protein 2C, have shown inhibitory effects on enterovirus replication. This suggests potential applications in treating infections caused by enteroviruses (De Palma et al., 2008).

Mechanism of Action

Target of Action

Similar compounds such as lotilaner, an antiparasitic agent, have been found to target the gamma-aminobutyric acid (gaba)-gated chloride channel (gabacl) selective for mites .

Mode of Action

Inhibition of GABACl causes a paralytic action in the target organism, leading to death .

Biochemical Pathways

Based on the mode of action, it can be inferred that it might affect the gabaergic signaling pathway, leading to paralysis and death of the target organism .

Pharmacokinetics

Similar compounds like isoflurane undergo minimal biotransformation in humans .

Result of Action

Based on the mode of action, it can be inferred that it might cause paralysis and death of the target organism by inhibiting the gabacl .

Action Environment

It is known that the metabolism and toxicity of similar compounds like fluroxene are modified by drugs metabolized by or affecting the activity of the microsomal cytochrome p-450-system or enzymes involved in ethanol metabolism . This suggests that environmental and genetic factors may influence the action of 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole.

Biochemical Analysis

Biochemical Properties

2-(2,2,2-Trifluoroethyl)-1H-benzimidazole plays a significant role in biochemical reactions, particularly due to the presence of the trifluoromethyl group, which imparts unique electronic properties to the molecule. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase, inhibiting its activity . Additionally, this compound forms complexes with Lewis bases through hydrogen bonding, which can influence its biochemical interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the solvation structures and interfacial chemistries in lithium metal batteries, which can be extrapolated to its potential effects on cellular membranes and signaling pathways . Furthermore, its interaction with enzymes like alcohol dehydrogenase can lead to alterations in metabolic processes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It competitively inhibits enzymes such as alcohol dehydrogenase, thereby affecting the metabolic pathways involving these enzymes . The compound also forms hydrogen-bonded complexes with Lewis bases, which can influence its binding interactions with other biomolecules . These interactions can lead to changes in gene expression and enzyme activity, further elucidating its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to alter cellular processes over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including damage to organs and tissues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase, influencing the metabolic flux and levels of metabolites . The compound’s trifluoromethyl group plays a crucial role in its metabolic interactions, affecting the overall metabolic pathways it participates in . These interactions can lead to changes in the levels of specific metabolites, further elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s unique structural properties allow it to be transported across cellular membranes and distributed within various cellular compartments . Its interaction with binding proteins can also affect its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localizations can influence its biochemical interactions and overall activity, further elucidating its role in cellular processes .

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)5-8-13-6-3-1-2-4-7(6)14-8/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDKXVCDKRDTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655465 | |

| Record name | 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105942-28-7 | |

| Record name | 2-(2,2,2-Trifluoroethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride](/img/structure/B1417207.png)

![methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1417209.png)

![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate hydrochloride](/img/structure/B1417210.png)

![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)

![[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1417217.png)

amine](/img/structure/B1417218.png)

![2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1417220.png)